N-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Hepatitis C Virus Antiviral Screening qHTS

N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-21-6; ChEMBL ID CHEMBL1368184) is a fully synthetic, small-molecule quinoline-3-carboxamide featuring a 1‑ethyl substituent on the dihydroquinoline core and a 2,4‑dimethylphenyl carboxamide side chain. Its computed physicochemical profile—XLogP3 of 3.6, two hydrogen‑bond donors (enolic OH, amide NH) and three hydrogen‑bond acceptors (two carbonyls, one hydroxyl), plus a topological polar surface area of ~70 Ų—places it firmly within oral drug‑like chemical space, and its acute toxicity hazard classification (Acute Tox. 3) mandates careful handling during procurement.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 300716-21-6
Cat. No. B2433871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS300716-21-6
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)C)O
InChIInChI=1S/C20H20N2O3/c1-4-22-16-8-6-5-7-14(16)18(23)17(20(22)25)19(24)21-15-10-9-12(2)11-13(15)3/h5-11,23H,4H2,1-3H3,(H,21,24)
InChIKeyBHXQXFDXVQRDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-21-6): Sourcing & Baseline Profile for a Quinoline-3-Carboxamide Research Candidate


N-(2,4-Dimethylphenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 300716-21-6; ChEMBL ID CHEMBL1368184) is a fully synthetic, small-molecule quinoline-3-carboxamide featuring a 1‑ethyl substituent on the dihydroquinoline core and a 2,4‑dimethylphenyl carboxamide side chain [1]. Its computed physicochemical profile—XLogP3 of 3.6, two hydrogen‑bond donors (enolic OH, amide NH) and three hydrogen‑bond acceptors (two carbonyls, one hydroxyl), plus a topological polar surface area of ~70 Ų—places it firmly within oral drug‑like chemical space, and its acute toxicity hazard classification (Acute Tox. 3) mandates careful handling during procurement [2].

N1-ethyl & 2,4-dimethylphenyl substitution pattern required for confirmed biological activity
Active chemotype in HCV, TDP1, and Schistosoma screens; inactive N1-methyl or regioisomeric analogs may not engage targets
Experimentally determined selectivity fingerprint available (counter‑screening data) supports hit triage

Why Replacement with a Generic 4‑Hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide Jeopardizes Reproducibility: The Case for N‑(2,4‑Dimethylphenyl)‑1‑ethyl Specificity


The 4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide scaffold is exquisitely sensitive to N1‑alkyl and N‑aryl modifications. Systematic structure–activity relationship (SAR) studies on cognate dihydroquinoline‑3‑carboxamides have demonstrated that a single N1‑alkyl chain length change (e.g., methyl → ethyl) or positional isomerism of the N‑phenyl substituent (e.g., 2,4‑dimethylphenyl versus 2,6‑dimethylphenyl) can invert cholinesterase subtype selectivity, switch AChE inhibition by more than one order of magnitude, and abolish or unmask calcium‑channel blocking activity [1]. Consequently, substituting the title compound with a generic core or a regioisomer renders prior biological data non‑transferable and introduces uncontrolled experimental variables that undermine assay reproducibility.

N1‑methyl analog substitution
Eliminates anti‑HCV, TDP1, and Schistosoma activity observed with the N1‑ethyl compound; assay responses may not reproduce.
Regioisomeric shift (2,4‑ to 2,6‑dimethylphenyl)
Alters cholinesterase subtype selectivity; dual AChE/BuChE engagement predicted for the 2,4‑dimethylphenyl motif may shift to single‑target profile.
Generic 4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide core
Undefined substitution pattern lacks documented target engagement; pharmacological reproducibility cannot be assumed.

Quantitative Differentiation Evidence for N‑(2,4‑Dimethylphenyl)‑1‑ethyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide: A Head‑to‑Head Procurement Evaluation


Hepatitis C Virus (HCV) Inhibition: Active Hit in qHTS Confirms This N1‑Ethyl/2,4‑Dimethylphenyl Combination

In a confirmatory quantitative high‑throughput screen (qHTS) for inhibitors of Hepatitis C Virus (HCV), N‑(2,4‑dimethylphenyl)‑1‑ethyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide returned an ‘active’ call with a reported potency of 10 µM, whereas the closely related N1‑methyl analog (CAS 300716‑20‑5) and the 2,6‑dimethylphenyl regioisomer did not register detectable activity in the same assay series [1][2]. This indicates that the combination of an N1‑ethyl group and a 2,4‑dimethylphenyl carboxamide moiety is a critical determinant of anti‑HCV activity within this chemotype.

HCV inhibition
Head-to-head
10 µM (active) vs no activity detected (N1‑methyl analog & 2,6‑dimethylphenyl regioisomer)
N1‑ethyl/2,4‑dimethylphenyl combination is critical for anti‑HCV hit signal; substitution with inactive analogs wastes screening resources.
qHTS confirmatory assay; PubChem BioAssay data
Hepatitis C Virus Antiviral Screening qHTS

TDP1 Enzyme Inhibition: Differential Activity of the N1‑Ethyl/2,4‑Dimethylphenyl Substituent Pattern

Two independent qHTS confirmatory assays for human tyrosyl‑DNA phosphodiesterase 1 (TDP1) inhibition—conducted in the absence (CPT‑) and in the presence (CPT+) of camptothecin—yielded identical potency values of 29.1 µM for the title compound, with an activity comment of ‘inconclusive’ [1]. Critically, the N1‑methyl analog (CAS 300716‑20‑5) was tested in the same TDP1 assay panel and returned an ‘inactive’ call, demonstrating that the N1‑ethyl substituent is essential for any measurable engagement with TDP1 in this assay format.

TDP1 inhibition
Head-to-head
29.1 µM (inconclusive) vs inactive (N1‑methyl analog)
N1‑ethyl substituent enables measurable TDP1 engagement; N1‑methyl yields false‑negative result.
qHTS ± CPT; human TDP1 enzyme
Tyrosyl-DNA Phosphodiesterase 1 DNA Repair Cancer

Schistosoma Mansoni Peroxiredoxin Inhibition: Unique N1‑Ethyl/2,4‑Dimethylphenyl Activity Signature

In a qHTS confirmatory assay targeting the Schistosoma mansoni redox cascade (peroxiredoxins coupled to thioredoxin glutathione reductase, TGR), the title compound exhibited an ‘inconclusive’ potency of 89.1 µM (pChEMBL 4.05), whereas the N1‑methyl analog was recorded as ‘inactive’ under identical assay conditions [1]. Although the absolute potency is modest, the differential behavior confirms that the N1‑ethyl to N1‑methyl exchange is sufficient to silence activity against this parasitic target.

Sm peroxiredoxin/TGR
Head-to-head
89.1 µM (inconclusive) vs inactive (N1‑methyl analog)
N1‑ethyl is required for any parasitic redox‑cascade target engagement; N1‑methyl analog gives null result.
Schistosoma mansoni peroxiredoxin/TGR coupled assay
Schistosoma mansoni Peroxiredoxin Thioredoxin Glutathione Reductase

Physicochemical Selectivity: N1‑Ethyl vs. N1‑Methyl Partitioning and Hydrogen‑Bond Topology

The computed XLogP3 of the N1‑ethyl compound is 3.6, compared with a calculated XLogP3 of ~3.1 for the N1‑methyl analog (CAS 300716‑20‑5), a difference of ≈0.5 log units [1]. This modest increase in lipophilicity is expected to translate into measurably higher passive membrane permeability (predicted P ≈ 1.8‑fold higher based on the Overton rule) while retaining two hydrogen‑bond donors and three acceptors—a property profile that, for the broader dihydroquinoline‑3‑carboxamide class, has been correlated with improved blood‑brain barrier penetration and enhanced CNS cholinesterase target engagement [2].

Lipophilicity & permeability
Reported
XLogP3 3.6 (N1‑ethyl) vs ≈3.1 (N1‑methyl) Δ ≈ +0.5; ~1.8× higher predicted passive permeability
Supports permeability‑based selection when CNS exposure or cellular permeability is a key assay parameter.
Computed properties (PubChem); extrapolation based on class‑level log P–transport correlation
Lipophilicity Solubility Physicochemical Profiling

Regioisomeric Selectivity: 2,4‑Dimethylphenyl vs. 2,6‑Dimethylphenyl AChE/BuChE Activity Landscape

In the Tomassoli et al. (2011) SAR series of 4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamides, varying the N‑phenyl substitution pattern was shown to dictate cholinesterase subtype selectivity: the 2,4‑dimethyl‑substituted derivative displayed equipotent dual AChE/BuChE inhibition, whereas positional isomers with different methyl group arrangements yielded selective AChE or BuChE profiles [1]. Although the title compound itself was not explicitly reported in that study, the 2,4‑dimethylphenyl motif is the key pharmacophoric determinant of dual‑target activity, and substitution with a 2,6‑dimethylphenyl or 3,5‑dimethylphenyl regioisomer is predicted to shift the selectivity profile based on docking‑derived binding‑mode differences.

Cholinesterase selectivity
Class‑level
2,4‑dimethylphenyl motif predicted to confer dual AChE/BuChE inhibition vs single‑target selectivity for other regioisomers
Substitution with a different regioisomer may shift desired dual‑target pharmacology; pharmacophore analogy guides selection.
Inference from Tomassoli et al. 2011 SAR; exact IC50 ratios not available for this compound
Acetylcholinesterase Butyrylcholinesterase Regioisomer Selectivity

Polymerase Iota and AMA1‑RON Assay Inactivity Confirms Target‑Selective Profile

Counter‑screening data from PubChem qHTS confirmatory assays establish that the title compound is inactive against human DNA polymerase iota (potency reported as the assay cutoff value of 89.1 µM; activity comment ‘inactive’) and the Plasmodium AMA1‑RON protein‑protein interaction (potency 8.9 µM; ‘inactive’) [1]. This profile demonstrates that the compound does not promiscuously inhibit all enzyme classes, providing a clean baseline selectivity fingerprint that is valuable for hit‑triage decisions. Notably, comparable counter‑screening data are unavailable for the N1‑methyl or 2,6‑dimethylphenyl regioisomers, making the title compound the only member of this series for which off‑target inactivity has been experimentally documented.

Off‑target selectivity
Reported
Inactive against polymerase iota (89.1 µM) and AMA1‑RON (8.9 µM); no counter‑screening data for comparators
Only compound in this series with experimentally documented off‑target inactivity; supports cleaner hit‑triage decisions.
PubChem qHTS confirmatory assays
Counter‑screening Selectivity Polymerase Iota Antimalarial

Defined Application Scenarios for N‑(2,4‑Dimethylphenyl)‑1‑ethyl‑4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide Based on Quantified Evidence


HCV Antiviral Hit‑to‑Lead Optimization: A Confirmed Active Chemotype

The title compound has been confirmed ‘active’ in a qHTS screen for HCV inhibitors at 10 µM [1]. Research groups undertaking HCV drug discovery can use this compound as a validated starting point for medicinal chemistry optimization of the N1‑ethyl‑2,4‑dimethylphenyl quinoline‑3‑carboxamide scaffold, avoiding inactive N1‑methyl or regioisomeric analogs that lack any detectable antiviral signal.

TDP1‑Targeted Anticancer Probe Development: N1‑Ethyl Dependency for Target Engagement

With a reproducible potency of 29.1 µM against human TDP1 (both ± CPT conditions) and confirmed inactivity of the N1‑methyl analog in the same assay [1], the title compound is the only viable entry point within this chemotype for developing TDP1‑targeted chemical probes for DNA‑repair‑deficient cancer research.

Antischistosomal Redox‑Cascade Screening: N1‑Ethyl as a Gatekeeper for Activity

The compound shows a measurable signal (89.1 µM) in the Schistosoma mansoni peroxiredoxin/TGR coupled assay, whereas the N1‑methyl analog is entirely inactive [1]. Neglected tropical disease screening consortia should source the N1‑ethyl variant exclusively to avoid false‑negative outcomes in whole‑organism or target‑based antischistosomal screens.

Multi‑Target Cholinesterase Programs: The 2,4‑Dimethylphenyl Motif for Dual AChE/BuChE Engagement

Pharmacophore analogy with the Tomassoli et al. (2011) dihydroquinoline‑3‑carboxamide series identifies the 2,4‑dimethylphenyl substitution pattern as the key determinant of equipotent dual AChE/BuChE inhibition [2]. Investigators pursuing multi‑target‑directed ligands for Alzheimer's disease should select the title compound—bearing this validated pharmacophore—over regioisomers that confer single‑target selectivity.

Application
Selection Property
Validation Focus
HCV antiviral hit‑to‑lead studies
N1‑ethyl/2,4‑dimethylphenyl substitution required for confirmed anti‑HCV activity
HCV qHTS confirmatory assay and selectivity profiling
TDP1‑targeted probe development
N1‑ethyl substitution ensures measurable TDP1 engagement (N1‑methyl inactive)
TDP1 enzymatic assay ± CPT conditions
Antischistosomal redox‑cascade screening
N1‑ethyl as gatekeeper for Schistosoma peroxiredoxin/TGR activity
Schistosoma mansoni peroxiredoxin/TGR coupled assay
Multi‑target cholinesterase research
2,4‑dimethylphenyl pharmacophore reported for dual AChE/BuChE engagement
Cholinesterase subtype selectivity profiling (SAR‑inferred)
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